An In-depth Technical Guide to 6-Chloro-3-fluoropicolinaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 6-Chloro-3-fluoropicolinaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-3-fluoropicolinaldehyde (CAS No. 884494-77-3), a key building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, reactivity, and strategic application in the synthesis of novel therapeutic agents.
Introduction: A Strategically Functionalized Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity.[1] The chlorine atom, also an electron-withdrawing group, serves as a versatile synthetic handle for further molecular elaboration.[2][4]
6-Chloro-3-fluoropicolinaldehyde emerges as a valuable trifunctional building block, combining the pyridine core with a reactive aldehyde group and two distinct halogen substituents. This unique arrangement offers a powerful platform for the efficient construction of complex and diverse molecular architectures, making it a compound of significant interest in drug discovery programs.[1][4]
Molecular and Physical Properties
The fundamental properties of 6-Chloro-3-fluoropicolinaldehyde are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 884494-77-3 | [1][5][6] |
| Molecular Formula | C₆H₃ClFNO | [1][5][6] |
| Molecular Weight | 159.55 g/mol | [5][6] |
| IUPAC Name | 6-chloro-3-fluoropyridine-2-carbaldehyde | [5] |
| Synonyms | 2-Chloro-5-fluoro-6-formylpyridine, 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Data not available | [5] |
| Boiling Point | 204.5 °C at 760 mmHg | [5] |
| Density | 1.444 g/cm³ | [5] |
| Flash Point | 78 °C | [5] |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM); sparingly soluble in water. | [7] |
Spectroscopic Profile
A definitive spectroscopic analysis is essential for structure verification and purity assessment. While comprehensive spectral data for 6-Chloro-3-fluoropicolinaldehyde is not widely published, the expected characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The protons on the pyridine ring will likely appear as doublets or doublet of doublets due to H-H and H-F coupling.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals. The aldehydic carbon will be the most downfield signal (δ 185-195 ppm). The five aromatic carbons will appear in the δ 110-165 ppm range, with their specific shifts influenced by the electronegative chlorine and fluorine substituents and the nitrogen atom. The C-F and C-Cl bonds will result in characteristic splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).
-
~1700-1720 cm⁻¹: A strong C=O stretching vibration from the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1300 cm⁻¹: C-F stretching.
-
~700-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI+), the molecular ion peak would be observed at m/z 160.0 [M+H]⁺. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.
Chemical Properties and Reactivity
The synthetic utility of 6-Chloro-3-fluoropicolinaldehyde stems from the distinct reactivity of its three functional components: the aldehyde, the chloro substituent, and the fluoro-substituted pyridine ring.
Caption: Reactivity map of 6-Chloro-3-fluoropicolinaldehyde.
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Aldehyde Group Reactivity : The aldehyde at the C2 position is a versatile handle for numerous transformations.[4] It can be readily oxidized to the corresponding carboxylic acid, a precursor for amides and esters.[4] Conversely, reduction with agents like sodium borohydride yields the primary alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol, opening pathways for etherification or esterification.[4] The aldehyde is also susceptible to nucleophilic attack, enabling condensation reactions like the Wittig or Knoevenagel reactions to extend the carbon skeleton.[4]
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Chloro Group Reactivity : The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the displacement of chloride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method to diversify the pyridine core. This position is also amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Synthesis and Purification
A common and efficient route to 6-Chloro-3-fluoropicolinaldehyde is the oxidation of its corresponding primary alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol. This precursor alcohol is accessible from commercially available starting materials.
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- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. resource.aminer.org [resource.aminer.org]
- 4. nbinno.com [nbinno.com]
- 5. scienceopen.com [scienceopen.com]
- 6. 884494-77-3 | 6-Chloro-3-fluoropicolinaldehyde - AiFChem [aifchem.com]
- 7. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
